molecular formula C23H25NO4 B12982728 (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid

Cat. No.: B12982728
M. Wt: 379.4 g/mol
InChI Key: FGVRVEHEPZSXCL-BTYIYWSLSA-N
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Description

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an isopropyl group, and a pyrrolidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.

    Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amine site. The isopropyl group and pyrrolidine ring contribute to the compound’s stability and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid
  • (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylpyrrolidine-2-carboxylic acid
  • (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-tert-butylpyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylpyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the isopropyl group enhances its steric hindrance, making it less prone to certain side reactions compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H25NO4/c1-14(2)15-11-12-24(21(15)22(25)26)23(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20-21H,11-13H2,1-2H3,(H,25,26)/t15-,21-/m0/s1

InChI Key

FGVRVEHEPZSXCL-BTYIYWSLSA-N

Isomeric SMILES

CC(C)[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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